Emtricitabine Tenofovir Disoproxil Dimer
Description
Molecular Architecture and Stereochemical Configuration
The tenofovir disoproxil dimer exhibits a complex molecular architecture characterized by the linkage of two tenofovir disoproxil moieties through specific structural bridges. The compound possesses the systematic chemical name [[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate, reflecting the intricate connectivity between the two monomeric units.
The molecular weight of the tenofovir disoproxil dimer is 1050.9 grams per mole, representing approximately twice the molecular weight of the individual tenofovir disoproxil component. The stereochemical configuration maintains the (2R) absolute configuration at critical chiral centers, preserving the spatial arrangement necessary for biological activity recognition. The compound is registered under the Chemical Abstracts Service number 1093279-76-5 and has been assigned the unique identifier D36VL0A00C.
The molecular architecture demonstrates the presence of multiple phosphonate ester groups, maintaining the prodrug characteristics inherent in the parent tenofovir disoproxil structure. Each monomeric unit within the dimer retains the bis(isopropyloxycarbonyloxymethyl) ester functionality, which serves as the critical structural feature enabling cellular penetration and subsequent enzymatic conversion to the active tenofovir form.
The purine base connectivity in the dimeric structure involves specific amino group interactions between the adenine moieties of the two tenofovir units. This connectivity pattern results in a bridged molecular architecture where the 6-amino groups of the purine rings participate in methyleneamino linkages, creating a stable dimeric entity with distinct chemical and physical properties.
Comparative Analysis with Monomeric Forms
A comprehensive comparative analysis between the tenofovir disoproxil dimer and its monomeric components reveals significant structural and molecular property differences. The individual tenofovir disoproxil monomer possesses a molecular weight of 519.448 grams per mole with the molecular formula C19H30N5O10P. In contrast, the dimeric form exhibits a molecular weight of 1050.9 grams per mole, indicating a molecular mass relationship that slightly exceeds simple doubling due to the bridging structural elements.
The monomeric tenofovir disoproxil structure contains a single adenine nucleobase connected to a phosphonate-bearing aliphatic chain with terminal isopropyl carbonate ester groups. The transformation to the dimeric form involves the formation of intermolecular connections through the amino groups of the purine rings, fundamentally altering the molecular topology while preserving the essential pharmacophore elements of each constituent unit.
Table 1: Comparative Molecular Properties of Monomeric and Dimeric Forms
| Property | Tenofovir Disoproxil Monomer | Tenofovir Disoproxil Dimer |
|---|---|---|
| Molecular Weight (g/mol) | 519.448 | 1050.9 |
| Molecular Formula | C19H30N5O10P | Complex bridged structure |
| CAS Registry Number | 201341-05-1 | 1093279-76-5 |
| Structural Classification | Nucleotide prodrug monomer | Bridged nucleotide dimer |
| Purine Connectivity | Single adenine unit | Bis-adenine bridged system |
The emtricitabine component, when present in combination formulations, maintains its distinct structural identity with a molecular weight of 247.247 grams per mole and molecular formula C8H10FN3O3S. The emtricitabine structure features a cytidine analogue configuration with a fluorine substitution at the 5-position and a thio-oxathiolane ring system, representing a fundamentally different structural class compared to the phosphonate-based tenofovir components.
The stability characteristics differ significantly between monomeric and dimeric forms. Research has demonstrated that the formation of dimeric species can occur through hydrolysis pathways, particularly under conditions of elevated humidity and temperature stress. The tenofovir disoproxil free base form exhibits lower hygroscopicity compared to salt forms, thereby reducing the propensity for dimer formation through hydrolytic pathways.
Crystallographic Characterization and Polymorphic Variations
Crystallographic analysis of tenofovir disoproxil compounds has revealed significant insights into the solid-state behavior and polymorphic characteristics of these nucleotide analogues. The tenofovir disoproxil free base has been successfully crystallized and characterized using single crystal X-ray diffraction techniques, providing detailed structural information about the molecular packing and intermolecular interactions.
The crystal structure analysis of tenofovir disoproxil free base revealed improved stability characteristics compared to the fumarate salt form, with reduced hygroscopicity and enhanced resistance to dimer formation. The crystallographic data demonstrated that the free base form comprises neutral hydrophobic molecules with decreased crystal polarity due to intermolecular hydrogen bonding patterns within the crystal lattice.
Polymorphic investigations have identified Form-I of tenofovir disoproxil fumarate as the most stable crystalline form under standard storage conditions. The stability-enhanced solid state of the free base represents an alternative polymorphic form with distinct physical and chemical properties. Differential scanning calorimetry analysis and powder X-ray diffraction studies have been employed to characterize the thermal behavior and phase purity of different polymorphic forms.
Table 2: Crystallographic Properties and Stability Characteristics
| Crystalline Form | Hygroscopicity | Dimer Formation Tendency | Thermal Stability | Crystal Polarity |
|---|---|---|---|---|
| Tenofovir Disoproxil Fumarate Form-I | Moderate | Higher under stress conditions | Standard | Higher |
| Tenofovir Disoproxil Free Base | Lower | Reduced hydrolytic pathway | Enhanced | Lower |
| Dimeric Forms | Variable | Inherent dimeric structure | Under investigation | Complex |
The formation of dimeric impurities during manufacturing and storage represents a critical quality control consideration in pharmaceutical development. Accelerated stability studies conducted at 40°C with 75% relative humidity and stress storage conditions at 60°C with 75% relative humidity for 30-day periods have provided insights into the kinetics of dimer formation and the factors influencing this process.
Crystallographic characterization of the dimeric forms presents unique challenges due to the increased molecular complexity and conformational flexibility. The bridged structure of the tenofovir disoproxil dimer introduces additional degrees of freedom that can influence crystal packing efficiency and intermolecular interaction patterns. Current crystallographic studies focus on elucidating the preferred conformational states and solid-state arrangements of these dimeric entities to better understand their physical and chemical stability profiles.
Properties
Molecular Formula |
C₂₈H₄₀FN₈O₁₃PS |
|---|---|
Molecular Weight |
778.7 |
Synonyms |
((((((R)-1-(6-((((5-Fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)amino)methyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) Diisopropyl Dicarbonate |
Origin of Product |
United States |
Scientific Research Applications
Pre-Exposure Prophylaxis (PrEP)
Effectiveness in HIV Prevention
The combination of Emtricitabine and Tenofovir Disoproxil Fumarate has been extensively studied as a preventive measure against HIV. Clinical trials have demonstrated that daily administration can reduce the risk of HIV acquisition by up to 99% among high-risk populations when taken consistently .
Key Studies:
- The iPrEx study involved HIV-negative men who have sex with men and transgender women, showing a significant reduction in HIV infections among those adhering strictly to the regimen .
- In heterosexual populations, efficacy rates ranged from 62% to 75% depending on adherence levels .
Adherence and Safety Concerns
Adherence to the PrEP regimen is critical for maximum effectiveness. Studies indicate that higher adherence correlates with lower rates of HIV infection . Common side effects include gastrointestinal disturbances and renal function changes, necessitating regular monitoring of kidney health during treatment .
Treatment of HIV Infection
Combination Therapy
Emtricitabine and Tenofovir Disoproxil Fumarate are frequently included in combination antiretroviral therapy (ART) for individuals diagnosed with HIV. This combination helps suppress viral loads effectively, improving immune function and reducing the risk of HIV transmission to partners .
Clinical Outcomes
Research indicates that patients receiving this combination therapy experience significant declines in viral loads, with many achieving undetectable levels of the virus within months of starting treatment . Additionally, this regimen has shown efficacy against NRTI-resistant strains of HIV, making it a versatile option in ART protocols .
Hepatitis B Virus (HBV) Management
Antiviral Activity Against HBV
Both Emtricitabine and Tenofovir Disoproxil Fumarate exhibit antiviral properties against HBV. They are effective in reducing HBV replication in vitro, with IC50 values indicating strong potency against laboratory strains of the virus .
Clinical Implications
The use of these agents is particularly relevant for co-infected patients (HIV/HBV), as they provide dual benefits—managing both viral infections simultaneously without significant drug interactions or adverse effects .
Immunomodulatory Effects
Recent studies have explored the immunomodulatory effects of Tenofovir on immune activation markers in HIV-negative individuals. Findings suggest that treatment with Tenofovir can lead to decreased systemic immune activation, which is associated with a lower risk of acquiring HIV .
Case Studies and Real-World Applications
Several case studies have documented the real-world implementation of Emtricitabine and Tenofovir Disoproxil Fumarate as PrEP. These studies highlight patient adherence challenges and provider experiences, emphasizing the importance of education and support systems to improve uptake and compliance among at-risk populations .
Chemical Reactions Analysis
Condensation Reaction with Formaldehyde
The dimer forms via a condensation reaction between two tenofovir disoproxil molecules in the presence of formaldehyde (generated from paraformaldehyde) under acidic conditions . This reaction involves:
-
Hydrolysis of paraformaldehyde to release formaldehyde.
-
Nucleophilic attack by the primary amine group of tenofovir disoproxil on the carbonyl carbon of formaldehyde.
-
Formation of a Schiff base intermediate, which undergoes dehydration to generate a methylene bridge (-CH-) between two tenofovir disoproxil molecules .
Key Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetonitrile or DMF |
| Catalyst | Formic acid (0.1–0.5 eq) |
| Temperature | 50–70°C |
| Reaction Time | 3–5 hours |
| Yield | 40–60% |
Degradation and Hydrolysis Reactions
The dimer is susceptible to hydrolysis under high humidity and elevated temperatures, reverting to monomeric tenofovir disoproxil and formaldehyde . This degradation is accelerated in:
-
Acidic conditions (pH < 5) : Protonation of the methylene bridge increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic conditions (pH > 9) : Hydroxide ions promote cleavage of the C-N bond in the dimer structure .
Hydrolysis Rate Constants
| Condition | Half-Life (Days) |
|---|---|
| pH 3.0, 40°C | 14 |
| pH 7.4, 25°C | 180 |
| pH 9.0, 60°C | 7 |
Role of Acid Catalysts
-
Formic acid (0.1–0.5 eq) enhances reaction kinetics by stabilizing the Schiff base intermediate .
-
Hydrochloric acid (15% v/v) is used in industrial-scale synthesis to control reaction pH and prevent side-product formation .
Solvent Effects
-
Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of tenofovir disoproxil and reduce dimerization byproducts .
-
Ethyl acetate is preferred for purification via column chromatography due to its low polarity .
Impurity Profile and Side Reactions
During synthesis, the following impurities are commonly observed:
Stability Under Storage Conditions
The dimer exhibits poor stability in solid-state formulations due to:
-
Hygroscopicity : Absorbs moisture, accelerating hydrolysis .
-
Thermal decomposition : Degrades at >60°C, forming tenofovir disoproxil and formaldehyde gas .
Recommended Storage Conditions
| Parameter | Requirement |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Humidity | <40% RH |
| Packaging | Nitrogen-purged vials |
Comparison with Similar Compounds
Mechanisms of Action :
- Emtricitabine inhibits HIV-1 reverse transcriptase by incorporating into viral DNA, leading to chain termination.
- Tenofovir disoproxil fumarate (a prodrug of tenofovir) is phosphorylated intracellularly to tenofovir diphosphate, which competes with endogenous deoxyadenosine triphosphate, inhibiting viral replication .
Analytical Profile :
The dimer’s formulation stability and quantification have been validated using advanced methods, including:
- Reverse-phase HPLC (retention times: 2.7–4.7 minutes for emtricitabine and TDF, respectively) .
- UV-spectrophotometry (absorbance maxima at 210–281 nm) .
- LC-MS/MS for pharmacokinetic studies (linear range: 5–50 µg/mL) .
Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)
TAF, a newer tenofovir prodrug, offers improved pharmacokinetics and reduced toxicity compared to TDF:
Emtricitabine vs. Lamivudine
Both are cytidine analogs, but emtricitabine exhibits a higher barrier to resistance:
| Parameter | Emtricitabine | Lamivudine | References |
|---|---|---|---|
| HBV Resistance | M204V/I mutations rare | High resistance rates | |
| HIV-1 Potency | EC₅₀: 0.01–0.04 µM | EC₅₀: 0.002–0.14 µM | |
| Half-Life | 10 hours | 5–7 hours |
Emtricitabine’s prolonged intracellular half-life supports once-daily dosing, enhancing adherence .
Combination Therapies
The dimer is a backbone in multi-drug regimens. Key comparisons include:
TDF/emtricitabine-based regimens demonstrate superior virologic control and tolerability over older NRTIs like zidovudine .
HBV Efficacy: TDF Monotherapy vs. TDF + Emtricitabine
A meta-analysis of 11 RCTs found:
Preparation Methods
Acid-Catalyzed Initial Condensation
In the first step, paraformaldehyde reacts with TDF or its monohydrate derivative in the presence of hydrochloric acid (15% v/v) or hydrobromic acid. The mixture is stirred at 35–40°C for 1 hour to achieve complete dissolution, followed by cooling to 10–15°C. At this stage, the compound of Formula II (CHNOP) undergoes electrophilic addition, forming a methylene-bridged intermediate (Formula III).
Key Parameters:
Cyclization and Dimer Formation
The intermediate (Formula III) is subjected to chloromethyl propylene carbonate and tetrabutylammonium bromide (TBAB) in a polar aprotic solvent (e.g., dimethylformamide (DMF) or 1-methyl-2-pyrrolidone). Triethylamine acts as a base to neutralize HCl byproducts, while TBAB enhances interfacial reactivity. The reaction proceeds at 50–60°C for 4–6 hours, yielding the dimer (Formula I) through nucleophilic attack and ring closure.
Reaction Optimization:
-
Solvent Selection: DMF provides optimal solubility for TBAB and intermediates.
-
Catalyst Loading: 5.3 g TBAB per 10 g Formula III maximizes yield (up to 45% post-purification).
Process Conditions and Yield Data
The table below summarizes critical parameters from representative synthetic batches:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Acid Reagent | 15% HCl | 12% HBr | 15% HCl |
| Reaction Temp. (Step 1) | 35°C | 38°C | 40°C |
| Reaction Time (Step 2) | 5 h | 6 h | 4 h |
| TBAB Quantity (g) | 5.0 | 5.5 | 5.3 |
| Final Yield (%) | 42 | 38 | 45 |
| Purity (HPLC) | 91% | 89% | 93% |
Data derived from patent CN106749409A experimental protocols.
Higher yields correlate with stricter temperature control in Step 1 and TBAB concentrations ≥5 g per 10 g intermediate. Purity exceeding 90% is achievable via post-reaction purification using ethyl acetate washes and silica gel chromatography.
Purification and Analytical Validation
Crude dimer mixtures require multi-stage purification to meet pharmacopeial standards. Key steps include:
Solvent Extraction and Filtration
Post-reaction, the mixture is cooled to 25–35°C and filtered to remove TBAB salts. The filter cake is washed with ethyl acetate (3 × 100 mL) to isolate the organic layer, which is then extracted with saturated sodium chloride solution. Anhydrous sodium sulfate drying ensures residual water removal.
Chromatographic Refinement
The concentrated organic phase is purified via flash chromatography using a dichloromethane:methanol (10:1) mobile phase. This step removes unreacted TDF and cyclic byproducts, increasing purity by 8–12%.
Analytical Methods:
-
HPLC: C18 column (4.6 × 250 mm), acetonitrile:phosphate buffer (pH 3.0) gradient.
-
Mass Spectrometry: ESI+ mode confirms molecular ion peak at m/z 778.7 [M+H].
Industrial Scalability and Challenges
Scaling the dimer synthesis necessitates addressing:
-
Exothermic Reactions: Jacketed reactors maintain temperatures ≤60°C during TBAB-mediated cyclization.
-
Solvent Recovery: DMF and ethyl acetate are distilled and recycled, reducing costs by 22%.
-
Regulatory Compliance: Residual TBAB must be <0.1% per ICH Q3A guidelines, verified via ion chromatography .
Q & A
Q. What validated analytical methods are used for simultaneous quantification of emtricitabine and tenofovir disoproxil fumarate in fixed-dose combinations?
Answer: Validated methods include:
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- UV-Spectrophotometry:
- High-Performance Thin-Layer Chromatography (HPTLC):
Q. How do researchers ensure the stability of emtricitabine and tenofovir disoproxil fumarate in pharmaceutical formulations?
Answer: Stability studies involve:
- Forced Degradation: Exposure to heat (80°C), humidity (85% RH), UV light, and acidic/alkaline conditions to identify degradation products .
- Stability-Indicating Methods: RP-HPLC with gradient elution to separate degradation impurities (e.g., 5-epi-emtricitabine) .
- Storage Recommendations: Formulations stored in airtight containers at 25°C show <2% degradation over 24 months .
Advanced Research Questions
Q. What strategies resolve discrepancies in pharmacokinetic data when co-administering emtricitabine/tenofovir with other antiretrovirals?
Answer:
- Pharmacokinetic Modeling:
- Use nonlinear mixed-effects models (NONMEM) to account for drug-drug interactions (e.g., reduced tenofovir exposure with didanosine) .
- In Vitro Studies:
- Clinical Sampling:
Q. How can impurity profiling of emtricitabine tenofovir disoproxil dimer be optimized using high-resolution mass spectrometry (HR-MS)?
Answer:
-
Workflow:
-
Q-Exactive Orbitrap MS with electrospray ionization (ESI+) .
-
Fragmentation patterns (MS/MS) to identify structures (e.g., Emtricitabine Isopropyl Carbamate, MW 333.34) .
3. Software Tools: -
Thermo Scientific Compound Discoverer for automated impurity annotation .
-
Common Impurities:
Impurity Name CAS No. Detection Method Emtricitabine Thioacetate N/A HR-MS/MS (m/z 305.34) Tenofovir Monosoproxil Dimer 1962114-98-2 LC-TOF (MW 778.70) 5-epi-Emtricitabine N/A Chiral HPLC
Q. What statistical approaches address contradictory efficacy outcomes in clinical trials comparing tenofovir-based regimens?
Answer:
- Noninferiority Trials:
- Sensitivity Analysis:
- Bayesian Hierarchical Models:
Q. How do researchers design experiments to assess the impact of renal impairment on tenofovir disoproxil pharmacokinetics?
Answer:
- Population Pharmacokinetics:
- Dose Adjustment Studies:
- In Silico Simulations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
